4-Ethyl-5-fluoropyrimidine

Description

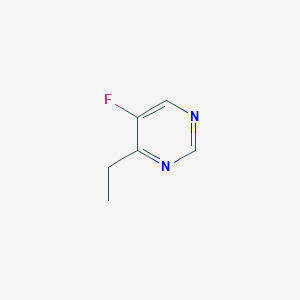

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZDRTRWCASUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160115 | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-88-9 | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYL-5-FLUOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT448KF49C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of 4 Ethyl 5 Fluoropyrimidine

4-Ethyl-5-fluoropyrimidine is a heterocyclic organic compound with distinct chemical and physical properties. cymitquimica.com Its structure consists of a pyrimidine (B1678525) ring substituted with an ethyl group at the fourth position and a fluorine atom at the fifth position. cymitquimica.com This specific arrangement of functional groups dictates its reactivity and physical characteristics. ontosight.aicymitquimica.com

The compound is typically described as a white solid or a pale yellow to colorless liquid. biosynth.comcymitquimica.comfluorochem.co.uk It is soluble in organic solvents like methanol (B129727) and acetonitrile. biosynth.com The presence of the electron-withdrawing fluorine atom influences the electronic properties of the pyrimidine ring, making it a versatile intermediate in organic synthesis. cymitquimica.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₇FN₂ | ontosight.ainih.govbiosynth.com |

| Molecular Weight | 126.13 g/mol | nih.govbiosynth.com |

| CAS Number | 137234-88-9 | nih.govbiosynth.com |

| Appearance | White solid / Liquid | biosynth.comfluorochem.co.uk |

| Melting Point | 258°C | biosynth.com |

| Canonical SMILES | CCC1=NC=NC=C1F | nih.govbiosynth.com |

Synthesis and Characterization

The synthesis of 4-Ethyl-5-fluoropyrimidine and related compounds is a multi-step process often involving key intermediates. A critical precursor in many synthetic routes is 4-Chloro-6-ethyl-5-fluoropyrimidine (B125647). chemicalbook.com This intermediate is typically synthesized from 6-ethyl-5-fluoropyrimidin-4(1H)-one. chemicalbook.com

In a documented synthesis, 6-ethyl-5-fluoropyrimidin-4(1H)-one is treated with phosphorus oxychloride in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane. chemicalbook.com The reaction mixture is heated to reflux, and after workup, yields 4-Chloro-6-ethyl-5-fluoropyrimidine as a liquid with high purity. chemicalbook.com Another related precursor, 6-ethyl-5-fluoro-pyrimidin-4-ol, can be prepared using formamide (B127407) in a novel cyclization method. asianpubs.org

The final product, this compound, can be purified using techniques such as reversed-phase chromatography, which allows for high sensitivity and low detection limits. biosynth.com The compound exhibits good chemical stability under ambient conditions. biosynth.com

Research Applications and Significance

Pioneering Synthetic Routes Towards this compound

Early synthetic approaches to this compound often involved multi-step sequences starting from readily available precursors. One common strategy begins with the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol. This key intermediate can be prepared through the cyclization of 2-fluoro-3-oxo ethyl valerate (B167501) with formamidine (B1211174) acetate (B1210297). patsnap.com An improved method utilizes formamide (B127407) in place of formamidine acetate for the cyclization step. asianpubs.org

The synthesis of the 2-fluoro-3-oxo ethyl valerate precursor itself can be achieved by reacting ethyl fluoroacetate (B1212596) with propionyl chloride in the presence of a suitable base. patsnap.com Another route to a similar precursor, α-fluoropropionylacetate methyl (or ethyl) ester, involves the chlorination of methyl (or ethyl) propionylacetate followed by fluorination with triethylamine (B128534) hydrofluoride. google.com

Once 6-ethyl-5-fluoro-4-hydroxypyrimidine is obtained, the hydroxyl group at the 4-position can be converted to a chlorine atom using phosphorus oxychloride, yielding 4-chloro-6-ethyl-5-fluoropyrimidine (B125647). google.comchemicalbook.com This chlorinated intermediate is a versatile building block for further modifications. For instance, it can undergo a subsequent reaction with N-bromosuccinimide (NBS) to produce 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, another important intermediate in more complex syntheses. google.com

A general overview of a pioneering synthetic pathway is presented below:

Table 1: Pioneering Synthetic Route to this compound Intermediates| Step | Starting Material(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | Ethyl fluoroacetate, Propionyl chloride | Base | 2-Fluoro-3-oxo ethyl valerate |

| 2 | 2-Fluoro-3-oxo ethyl valerate | Formamidine acetate or Formamide | 6-Ethyl-5-fluoropyrimidin-4-ol |

| 3 | 6-Ethyl-5-fluoropyrimidin-4-ol | Phosphorus oxychloride (POCl₃) | 4-Chloro-6-ethyl-5-fluoropyrimidine |

Advanced Strategies for the Derivatization and Functionalization of Fluorinated Pyrimidine Systems

Modern synthetic chemistry offers a diverse toolkit for the synthesis and modification of fluorinated pyrimidines, enabling the creation of a wide array of analogs with tailored properties.

Cyclization and Condensation Pathways for Pyrimidine Ring Formation

The formation of the pyrimidine ring is a cornerstone of these syntheses. A versatile method for creating fluorinated pyrimidines involves the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with various amidines. beilstein-journals.org This approach provides access to 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines in generally excellent yields under mild conditions. beilstein-journals.orgnih.gov The precursor, potassium (Z)-2-cyano-2-fluoroethenolate, can be synthesized in three steps from chloroacetamide. beilstein-journals.org

Microwave-assisted cyclization reactions have also emerged as an efficient method for accessing fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and various amidines. mdpi.com This technique often leads to faster reaction times and higher yields compared to conventional heating. mdpi.commdpi.com

Multi-Component Reactions and Green Chemistry Approaches in Fluoropyrimidine Synthesis

Multi-component reactions (MCRs) offer an atom-economical and efficient way to construct complex molecules in a single step. rasayanjournal.co.inrug.nl For instance, a three-component reaction of malononitrile, fluorinated aldehydes or ketones, and N-unsubstituted amidines can produce fluorine-containing 4-amino-pyrimidine-5-carbonitrile derivatives. researchgate.net These reactions align with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. rasayanjournal.co.injocpr.com

Green chemistry approaches are increasingly being adopted in pyrimidine synthesis to create more sustainable processes. mdpi.comrasayanjournal.co.injocpr.com These methods include the use of safer solvents like water or supercritical CO2, microwave-assisted synthesis, and solvent-free reaction conditions. mdpi.comrasayanjournal.co.injocpr.com For example, a sustainable, solvent- and metal-free synthesis of CF3-substituted benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives has been developed using sonochemistry, which involves a cascade of condensation and intramolecular cyclization. acs.org

Palladium-Catalyzed Cross-Coupling and Click Chemistry Applications in Fluoropyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of pyrimidine rings. libretexts.orgscielo.brrsc.org Reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the introduction of various aryl, vinyl, and alkynyl groups onto the pyrimidine scaffold. libretexts.orgscielo.br For example, the Suzuki-Miyaura reaction of 4,6-dichloropyrimidines with arylboronic acids, catalyzed by a palladium complex, can be used to synthesize 4-aryl- and 2,4-diarylpyrimidines. researchgate.net

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a valuable method for bioconjugation and material functionalization. medscidiscovery.comnih.gov This reaction can be used to attach fluoropyrimidine moieties to other molecules, such as polymers or nanoparticles, in a highly efficient and specific manner. nih.govbeilstein-journals.org The resulting 1,2,3-triazole linker is stable under biological conditions. nih.gov

Solid-Phase Synthesis Techniques for Accessing Diverse Pyrimidine Scaffolds

Solid-phase synthesis (SPS) offers a high-throughput method for generating libraries of diverse pyrimidine derivatives. researchgate.netacs.orgnih.govacs.org In this technique, the pyrimidine core or a precursor is attached to a solid support, such as a resin, and subsequent reactions are carried out in a stepwise fashion. acs.org This approach simplifies purification, as excess reagents and byproducts can be washed away. SPS has been successfully employed to create libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives and other substituted pyrimidines. nih.govacs.org The use of microwave irradiation can further accelerate solid-phase syntheses. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Synthesis of Fluoropyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, including fluoropyrimidines. The fluorine atom on the pyrimidine ring can be displaced by a variety of nucleophiles. ossila.comthieme-connect.com The reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with amines, for example, can proceed via an SNAr mechanism. nih.gov High-throughput experimentation techniques have been used to optimize SNAr reactions under flow conditions, allowing for the rapid evaluation of a wide range of substrates. nih.gov The reactivity in SNAr reactions is influenced by the electronic nature of the substituents on both the pyrimidine ring and the nucleophile. nih.gov

Synthesis of Halogenated Ethylfluoropyrimidine Precursors (e.g., 4-Chloro-6-ethyl-5-fluoropyrimidine, 4-Bromo-6-ethyl-5-fluoropyrimidine)

The preparation of halogenated precursors is a fundamental step in the synthesis of many complex molecules. 4-Chloro-6-ethyl-5-fluoropyrimidine and its bromo-analogues are significant intermediates, particularly noted for their role in the synthesis of antifungal agents like Voriconazole. wipo.intgoogle.com

A primary method for synthesizing 4-Chloro-6-ethyl-5-fluoropyrimidine involves the chlorination of a pyrimidinone precursor. chemicalbook.comgoogle.com Specifically, 6-ethyl-5-fluoropyrimidin-4(1H)-one can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. chemicalbook.com The reaction is typically performed in a solvent like dichloromethane. The process involves heating the mixture to reflux, followed by an acidic workup to isolate the desired product. chemicalbook.com This transformation of the hydroxyl group at the 4-position to a chlorine atom is a crucial step for subsequent functionalization reactions. google.comontosight.ai A high purity of over 99% can be achieved with this method. chemicalbook.com

The synthesis can also start further back, from more basic materials. One patented method begins with ethyl 2-fluoroacetate and propionyl chloride to first create ethyl 2-fluoropropionylacetate. google.com This intermediate is then cyclized with formamidine acetate to form the pyrimidine ring, which is subsequently chlorinated to yield the target 4-chloro-6-ethyl-5-fluoropyrimidine. google.com

For the synthesis of bromo-derivatives, such as 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine , a common strategy is the radical bromination of the ethyl side chain of 4-chloro-6-ethyl-5-fluoropyrimidine. google.com This reaction is often carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN). google.com The reaction selectively introduces a bromine atom at the alpha-position of the ethyl group, creating a valuable intermediate for further coupling reactions. googleapis.com This specific compound is a key intermediate in certain synthetic routes for Voriconazole. googleapis.com

| Product | Starting Material | Reagents | Conditions | Yield | Reference |

| 4-Chloro-6-ethyl-5-fluoropyrimidine | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | Phosphorus oxychloride, Triethylamine | Dichloromethane, Reflux (40-48 °C) | 99% | chemicalbook.com |

| 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 4-Chloro-6-ethyl-5-fluoropyrimidine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Dichloromethane, 55 °C | High | google.com |

Regioselective Functionalization of the Pyrimidine Core (e.g., at the 4-, 5-, and 6-positions)

The reactivity of the pyrimidine ring is dictated by the two nitrogen atoms, which are more electronegative than carbon and make the ring electron-deficient. semanticscholar.org This π-deficiency renders the carbon atoms at the 2-, 4-, and 6-positions electrophilic and susceptible to nucleophilic attack. semanticscholar.org Conversely, the 5-position is less electron-depleted and can undergo electrophilic substitution, particularly when the ring is activated by electron-donating groups. semanticscholar.org The synthetic flexibility of pyrimidines allows for the introduction of various substituents at positions 2, 4, 5, or 6, leading to a wide array of derivatives with diverse properties. frontiersin.org

Functionalization at the 4- and 6-positions: The chlorine atom at the 4-position of 4-chloro-6-ethyl-5-fluoropyrimidine is a good leaving group, making it a prime site for nucleophilic substitution reactions. For instance, it can readily react with thiol derivatives to form thioethers in high yields. google.com This reactivity is exploited in various synthetic pathways. One route to the antifungal drug Voriconazole involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone with an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. researchgate.netmdpi.com Another approach uses 4-chloro-6-ethyl-5-fluoropyrimidine directly in a reaction with a deprotonated triazole ketone, although this can result in a mixture of diastereomers. mdpi.com

Recent advances in synthetic methodology have demonstrated sophisticated regioselective functionalization. A notable example is the late-stage functionalization of a complex Voriconazole molecule, which contains the this compound core. researchgate.net Through a photoredox-catalyzed hydroxymethylation, a hydroxymethyl group can be introduced. researchgate.net Subsequent oxidation of this group with an agent like manganese dioxide yields a highly functionalized derivative: 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde . mdpi.comresearchgate.net This two-step process selectively functionalizes the 4-position of the pyrimidine ring, introducing a reactive aldehyde group that can be used for further diversification. researchgate.net

Functionalization at the 5-position: The 5-position, being less electrophilic, generally requires different conditions for functionalization. The fluorine atom in this compound makes this position less reactive towards standard electrophilic aromatic substitution. However, its presence significantly influences the electronic properties of the ring and the reactivity of the adjacent positions.

The ability to selectively modify the pyrimidine core at specific positions is crucial for medicinal chemistry, as it allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. ontosight.aifrontiersin.org

| Position | Reaction Type | Reagents/Method | Product Type | Reference |

| 4-position | Nucleophilic Substitution | Thiol derivatives | Thioether derivative | google.com |

| 4-position | Hydroxymethylation / Oxidation | Photoredox catalysis, MnO₂ | 4-Carbaldehyde derivative | mdpi.comresearchgate.net |

| 6-position (ethyl side chain) | Radical Bromination | N-Bromosuccinimide (NBS) | 6-(1-Bromoethyl) derivative | google.com |

Elucidation of the Impact of Ethyl and Fluoro Substituents on Biological Potency and Selectivity

The biological activity of this compound is significantly influenced by its ethyl and fluoro substituents. The fluorine atom, being the most electronegative element, can alter a molecule's physicochemical properties such as lipophilicity, acidity, and metabolic stability. ontosight.aihyphadiscovery.com In the context of fluoropyrimidines, the 5-fluoro substituent is a key feature in many anticancer drugs, such as 5-fluorouracil (B62378) (5-FU). wikipedia.org This substitution can enhance the binding affinity of the compound to target enzymes and is crucial for the mechanism of action of drugs like 5-FU, which inhibit thymidylate synthase, an enzyme vital for DNA synthesis. doctorlib.org

The ethyl group at the 4-position of the pyrimidine ring also plays a crucial role in determining the molecule's biological potency and selectivity. The size, shape, and lipophilicity of the alkyl group at this position can affect how the molecule interacts with its biological target. For instance, in a series of 2,4-diamino-5-fluoropyrimidine derivatives, modifications at the 4-position were explored to optimize their inhibitory activity against protein kinase C theta (PKCθ), a therapeutic target for T-cell-mediated diseases. While direct studies on the specific impact of the 4-ethyl group in this compound are limited in publicly available research, general principles of medicinal chemistry suggest that this group can influence the compound's binding affinity and pharmacokinetic properties.

The interplay between the electron-withdrawing nature of the 5-fluoro group and the properties of the 4-ethyl group can lead to a unique pharmacological profile. The fluoro group can impact the pKa of the pyrimidine ring, while the ethyl group can contribute to hydrophobic interactions within the binding pocket of a target protein.

Systematic Exploration of Substituent Patterns for Modulating Pharmacological Properties of Fluoropyrimidines

Systematic exploration of substituent patterns on the fluoropyrimidine scaffold is a common strategy in drug discovery to modulate pharmacological properties. By varying the substituents at different positions of the pyrimidine ring, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic profile.

For example, a study on 2,4-diamino-5-fluoropyrimidine derivatives investigated the impact of various substituents at the 4-position to develop potent and selective inhibitors of PKCθ. This systematic approach led to the identification of compounds with improved biological activity and drug-like properties.

In another study, a series of 5-fluorouracil derivatives with different substituents at the 2- and 4-positions were synthesized and evaluated for their cytotoxic activity. researchgate.net The results indicated that the nature of the substituent significantly influenced the compounds' potency against various cancer cell lines. researchgate.net For instance, the introduction of a butoxy group at the 2-position and various other groups at the 4-position of the 5-fluoropyrimidine (B1206419) core resulted in a range of cytotoxic activities, highlighting the importance of systematic substituent modulation.

The following table illustrates how systematic changes in substitution patterns can affect the biological activity of fluoropyrimidine derivatives, based on findings from various research studies.

| Lead Compound | Substituent Modification | Observed Change in Pharmacological Property | Reference |

| 2,4-diamino-5-fluoropyrimidine | Variation of amine substituents at C2 and C4 | Modulation of PKCθ inhibitory activity | |

| 5-fluorouracil | Substitution at N1 and N3 positions | Altered prodrug activation and cytotoxicity | researchgate.net |

| 2,4-dichloro-5-fluoropyrimidine | Substitution with various anilines at C4 | Antitumor activity |

Application of Bioisosteric Replacements in this compound Analogues for Optimized Drug Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms in a biologically active molecule is replaced by another with similar physical or chemical properties to create a new compound with improved pharmacological characteristics. cambridgemedchemconsulting.comnih.gov This approach can be applied to this compound analogues to optimize their drug-like properties.

For instance, the ethyl group at the 4-position could be replaced by other small alkyl groups (e.g., methyl, propyl) or bioisosteres such as a cyclopropyl (B3062369) group to explore the impact on binding affinity and metabolic stability. The fluorine atom at the 5-position is a classic bioisostere of a hydrogen atom, and its presence is often crucial for the desired biological activity of fluoropyrimidines. However, in some contexts, it could be replaced by other small, electron-withdrawing groups to fine-tune the electronic properties of the molecule.

A search for bioisosteric replacements often involves considering classical and non-classical isosteres. Classical bioisosteres have a similar size and shape, while non-classical bioisosteres may have different structures but produce similar biological effects.

The table below provides examples of potential bioisosteric replacements for the substituents in this compound.

| Original Substituent | Position | Potential Bioisosteric Replacement | Rationale for Replacement |

| Ethyl (-CH2CH3) | 4 | Methyl (-CH3), Propyl (-CH2CH2CH3), Cyclopropyl | Modulate steric bulk, lipophilicity, and metabolic stability. |

| Ethyl (-CH2CH3) | 4 | Trifluoroethyl (-CH2CF3) | Alter electronic properties and metabolic stability. |

| Fluoro (-F) | 5 | Cyano (-CN), Hydroxyl (-OH) | Modulate electronic properties and hydrogen bonding potential. |

Research into Strategies for Ameliorating Time-Dependent Inhibition (TDI) Associated with Fluoropyrimidine Moieties

A significant challenge in the development of drugs containing a fluoropyrimidine moiety is the potential for time-dependent inhibition (TDI) of cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govacs.org TDI is a type of irreversible enzyme inhibition that can lead to significant drug-drug interactions. wuxiapptec.com The bioactivation of the fluoropyrimidine ring can lead to the formation of reactive metabolites that covalently bind to the CYP enzyme, causing its inactivation. hyphadiscovery.comnih.govacs.org

Research has shown that the bioactivation of the 5-fluoropyrimidine moiety can occur via oxidative defluorination. nih.govacs.org This process can be influenced by the substitution pattern on the pyrimidine ring. One key strategy to mitigate TDI is to block the sites of metabolic activation.

A study by Mandal and colleagues demonstrated that substitution at both the 4- and 6-positions of the 5-fluoropyrimidine ring was necessary to ameliorate TDI of CYP3A4. nih.govacs.org This finding is directly relevant to this compound. The presence of the ethyl group at the 4-position could potentially influence the metabolic profile of the compound. To reduce the risk of TDI, further modification, such as introducing a substituent at the 6-position, could be a viable strategy. For example, replacing a hydrogen at the 6-position with a methyl group was shown to decrease the formation of reactive intermediates and thus reduce TDI. hyphadiscovery.com

The following table summarizes strategies investigated to ameliorate TDI associated with fluoropyrimidines.

| Strategy | Mechanism | Example Modification | Outcome | Reference |

| Steric hindrance at metabolic sites | Block access of metabolizing enzymes to the site of bioactivation. | Introduction of a methyl group at the 6-position of the fluoropyrimidine ring. | Reduced formation of reactive metabolites and amelioration of TDI. | hyphadiscovery.comnih.govacs.org |

| Altering electronic properties | Modify the electron density of the pyrimidine ring to disfavor oxidative metabolism. | Introduction of electron-withdrawing or -donating groups at various positions. | Modulation of metabolic stability and potential reduction of TDI. | |

| Bioisosteric replacement of the pyrimidine ring | Replace the entire fluoropyrimidine scaffold with a different heterocycle that is less prone to metabolic activation. | Replacement with a non-labile heterocyclic core. | Elimination of the source of TDI. | nih.gov |

Antineoplastic and Anticancer Activities of Fluoropyrimidine Derivatives

Fluoropyrimidines are a cornerstone of chemotherapy, with compounds like 5-Fluorouracil (5-FU) being widely used for various solid tumors. ashpublications.orgnih.gov The anticancer effects of this class of compounds stem from their ability to interfere with DNA and RNA synthesis, ultimately leading to cell death in rapidly dividing cancer cells. nih.gov

Inhibition of Key Enzymatic Targets in Cancer Pathways (e.g., Protein Kinases, Thymidylate Synthase)

A primary mechanism of action for many fluoropyrimidines is the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair. iiarjournals.orgresearchgate.net 5-FU, after intracellular conversion to its active metabolite fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with TS, blocking the synthesis of thymidine (B127349), a necessary component of DNA. ashpublications.orgnih.goviiarjournals.org This "thymineless death" is a major contributor to the cytotoxic effects of fluoropyrimidines. researchgate.net The novel fluoropyrimidine, NUC-3373, has also been shown to be a potent inhibitor of TS, generating more of the active FdUMP compared to 5-FU. researchgate.net

Beyond TS, certain fluoropyrimidine derivatives have been designed to inhibit protein kinases, which are often dysregulated in cancer. A series of 2,4-dianilino-5-fluoropyrimidine derivatives demonstrated significant inhibitory activity against anaplastic lymphoma kinase (ALK), a key target in certain types of cancer. nih.govresearchgate.net Similarly, other 2,4-diamino-5-fluoropyrimidine derivatives have been developed as potent inhibitors of Protein Kinase C theta (PKCθ), a target for T-cell-mediated diseases. nih.govuniv-perp.fr

Evaluation of Antiproliferative and Cytotoxic Effects on Diverse Human Tumor Cell Lines

The antiproliferative and cytotoxic effects of fluoropyrimidine derivatives have been evaluated across a wide range of human tumor cell lines. For instance, the novel fluoropyrimidine polymer FdUMP nih.gov was found to be highly active against human acute myeloid leukemia (AML) cell lines, with IC50 values ranging from 3.4 nM to 21.5 nM, which was approximately 1000 times lower than that of 5-FU. ashpublications.org

A series of synthesized 2,4-dianilino-5-fluoropyrimidine derivatives showed good cytotoxic activities in the H3122 (non-small cell lung cancer) cell line, with compound 6f showing six times better activity than the established drug crizotinib. nih.gov Furthermore, new 5-fluorouracil-substituted ampelopsin derivatives were more effective than reference drugs against K562 (chronic myelogenous leukemia) and K562/ADR (adriamycin-resistant) cell lines. nih.gov

Table 1: Antiproliferative Activity of Select Fluoropyrimidine Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| FdUMP nih.gov | Human AML Cell Lines | IC50 | 3.4 nM - 21.5 nM | ashpublications.org |

| Compound 6f (2,4-dianilino-5-fluoropyrimidine derivative) | H3122 (NSCLC) | Cell-based activity | 6x more active than crizotinib | nih.gov |

| 5-Fluorouracil-substituted ampelopsin derivatives | K562 and K562/ADR (Leukemia) | MTT assay | More effective than ampelopsin and verapamil | nih.gov |

| 5-Fluorouracil | Human Cardiomyocytes & Endothelial Cells | Apoptosis Induction | Significant at concentrations of 10 µM, 100 µM, and 1 mM | nih.gov |

Investigation of Mechanisms Underlying Apoptotic Induction and Cell Cycle Arrest

The cytotoxic effects of fluoropyrimidines are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Treatment with 5-FU has been shown to induce apoptosis in human cardiomyocytes and endothelial cells at concentrations of 10 µM and higher. nih.govplos.org The mechanism often involves DNA damage, which can trigger p53-dependent or independent pathways leading to apoptosis. deepdyve.comnih.gov

Fluoropyrimidine treatment can also cause cells to arrest in different phases of the cell cycle. For example, in response to the fluoropyrimidine FdUrd, MMR-proficient colon cancer cells showed a significantly greater G2 cell cycle arrest compared to MMR-deficient cells. nih.gov This arrest is often accompanied by the induction of proteins like p53 and GADD45. nih.gov The inhibition of thymidylate synthase by compounds like NUC-3373 leads to DNA misincorporation, subsequent cell cycle arrest, and DNA damage. researchgate.net

Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Efficacy

While renowned for their anticancer properties, fluoropyrimidine scaffolds are also integral to the development of antimicrobial agents. ontosight.ai

Development of Broad-Spectrum Antifungal Agents Based on Fluoropyrimidine Scaffolds (e.g., Triazole Antifungals)

A prominent example of a fluoropyrimidine-based antifungal is Voriconazole. jneonatalsurg.comnih.gov This second-generation triazole antifungal agent incorporates a fluoropyrimidine group, which enhances its spectrum and potency compared to earlier triazoles like fluconazole. nih.govchemicalbook.com Voriconazole functions by inhibiting a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, leading to fungal cell membrane dysfunction. jneonatalsurg.comnih.gov It exhibits broad-spectrum activity against various pathogens, including Aspergillus and Candida species. jneonatalsurg.com The development of Voriconazole highlights the successful incorporation of a fluoropyrimidine moiety, derived from intermediates like this compound, into a triazole structure to create a potent antifungal drug. google.comresearchgate.net

The antifungal agent 5-Fluorocytosine (5-FC) is another example, although it has a different mechanism. plos.org It is taken up by fungal cells and converted into fluorouracil (5-FU) and subsequently into metabolites that disrupt both RNA and DNA synthesis. plos.org

Table 2: Antifungal Activity of Select Fluoropyrimidine-Related Compounds

| Compound | Fungal Pathogen | Activity | Mechanism | Reference |

|---|---|---|---|---|

| Voriconazole | Aspergillus spp., Candida spp. | Fungicidal/Fungistatic | Inhibition of ergosterol biosynthesis | jneonatalsurg.comnih.gov |

| 5-Fluorocytosine (5-FC) | Candida spp., Cryptococcus spp. | Fungistatic | Inhibition of DNA and RNA synthesis | plos.org |

Activity Profiles Against Specific Bacterial Strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

The antibacterial potential of fluoropyrimidines has also been explored. The anticancer drug 5-Fluorouracil (5-FU) has demonstrated antibacterial and antibiofilm activity against Pseudomonas aeruginosa. mdpi.comnih.gov Studies have shown that 5-FU can inhibit the growth of P. aeruginosa PAO1 at various concentrations and effectively reduce biofilm formation. mdpi.com Specifically, 5-FU reduced biofilm biomass in a dose-dependent manner, with up to a 70% reduction observed at concentrations of 12 and 100 µg/mL. mdpi.com

Furthermore, several 5-FU derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). acs.org The mechanism is believed to be similar to its anticancer effect, involving the inhibition of thymidylate synthase, leading to a "thymineless death" in the bacteria. acs.org However, the activity against Gram-negative bacteria like P. aeruginosa was generally weaker for most tested derivatives, with the exception of 5-FU itself. acs.org

Antiviral Effects on Flaviviruses and HIV-1 Reverse Transcriptase Inhibition

The pyrimidine scaffold is a crucial component in a variety of antiviral agents. The introduction of a fluorine atom can significantly enhance the biological activity of these molecules.

Antiviral Effects on Flaviviruses:

The genus Flavivirus includes a number of significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Japanese encephalitis virus (JEV). mdpi.com Currently, there are no approved antiviral drugs specifically for treating flavivirus infections, making the development of new therapeutic agents a critical area of research. mdpi.comnih.gov

Research into pyrimidine derivatives has identified compounds with promising anti-flaviviral activity. One of the key mechanisms of action for some antiviral nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. mdpi.com For instance, the nucleoside analog 4'-Fluorouridine (4'-FlU) has demonstrated the ability to diminish the replication of several RNA viruses, including influenza A virus and SARS-CoV-2, by being incorporated into the nascent viral RNA and causing delayed chain termination. nih.gov While not directly studied against flaviviruses in the provided context, this mechanism is a potential avenue for the action of other fluorinated pyrimidines.

Furthermore, some compounds inhibit flavivirus replication by targeting host factors essential for the virus. For example, certain celecoxib-derived compounds with a pyrimidine-like core structure have been shown to inhibit flavivirus replication by blocking the host's de novo pyrimidine biosynthesis pathway. nih.gov This strategy effectively starves the virus of the necessary building blocks for its genetic material.

Another approach involves the development of peptides that interfere with viral entry. The synthetic peptide Z2, which targets the conserved E protein of flaviviruses, has been shown to inhibit infection by ZIKV, DENV, and Yellow Fever Virus (YFV) in vitro. mdpi.com While not a pyrimidine derivative itself, this highlights the diverse strategies being employed to combat flaviviruses, where pyrimidine-based compounds could play a role as core scaffolds for new inhibitors.

HIV-1 Reverse Transcriptase Inhibition:

The inhibition of HIV-1 reverse transcriptase (RT) is a cornerstone of highly active antiretroviral therapy (HAART). emory.edu Pyrimidine derivatives are integral to some of the most potent RT inhibitors. These inhibitors fall into two main classes: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

NRTIs are analogs of natural nucleosides that, once incorporated into the growing viral DNA chain by RT, cause chain termination. Several fluorinated pyrimidine nucleosides are used clinically for this purpose. For example, Emtricitabine, a 5-fluoro-deoxycytidine analog, is a widely used NRTI for the treatment of HIV infection. nih.gov

A particularly potent related compound is 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as islatravir. nih.govemory.edunih.gov EFdA is a nucleoside reverse transcriptase translocation inhibitor (NRTTI). Its mechanism of action is distinct from traditional NRTIs. After being incorporated into the viral DNA, EFdA's unique structure hinders the repositioning (translocation) of the reverse transcriptase enzyme on the DNA template, thereby halting further DNA synthesis. nih.govnih.gov This results in both immediate and delayed chain termination. emory.edu The exceptional potency of EFdA highlights the potential of modifications to the core nucleoside structure, including fluorination, in developing next-generation antiretrovirals. nih.govnih.gov

NNRTIs, on the other hand, bind to an allosteric site on the HIV-1 RT, inducing a conformational change that inactivates the enzyme. While the provided information does not detail specific fluorinated pyrimidine NNRTIs, the pyrimidine scaffold is a common feature in many NNRTI structures. granulesindia.com

The following table summarizes the activity of some pyrimidine-related antiviral compounds.

| Compound/Class | Virus Target | Mechanism of Action | Reference |

| 4'-Fluorouridine (4'-FlU) | RNA Viruses | Incorporation into viral RNA, delayed chain termination | nih.gov |

| Celecoxib Derivatives | Flaviviruses | Inhibition of host de novo pyrimidine biosynthesis | nih.gov |

| Emtricitabine | HIV-1 | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | nih.gov |

| 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 | Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) | nih.govemory.edunih.gov |

Other Pharmacological Applications and Mechanistic Investigations (e.g., Anti-inflammatory, Antioxidant)

Beyond their antiviral properties, pyrimidine derivatives have been explored for a range of other pharmacological applications, notably as anti-inflammatory and antioxidant agents.

Anti-inflammatory Effects:

Inflammation is a complex biological response to harmful stimuli. Pyrimidine derivatives have been shown to exert anti-inflammatory effects through various mechanisms. Several pyrimidine-based drugs, such as afloqualone (B1666628) and proquazone, are already in clinical use as anti-inflammatory agents. nih.gov

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Research has shown that certain pyrimidine derivatives can act as COX inhibitors. nih.gov For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were found to suppress the activity of COX enzymes, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2). nih.gov

Furthermore, some pyrrolopyrimidine derivatives have demonstrated anti-inflammatory properties. researchgate.net The anti-inflammatory activity of these compounds is often linked to their ability to inhibit key inflammatory mediators beyond prostaglandins, such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

Antioxidant Effects:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The pyrimidine scaffold is present in various compounds that exhibit antioxidant activity. nih.gov

The antioxidant properties of pyrimidine derivatives have been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.net For example, novel thiazolo[4,5-b]pyridine (B1357651) derivatives, which are structurally related to pyrimidines, have been synthesized and shown to possess antioxidant activity. pensoft.net

Some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to be potent inhibitors of lipid peroxidation and lipoxygenase (LOX), an enzyme involved in the inflammatory process and the generation of oxidative stress. nih.gov The interaction of these compounds with glutathione (B108866), a key endogenous antioxidant, has also been noted. nih.gov

The following table provides examples of pyrimidine derivatives and their investigated anti-inflammatory and antioxidant activities.

| Compound/Class | Pharmacological Application | Mechanism of Action | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | Anti-inflammatory | Inhibition of COX enzymes | nih.gov |

| Pyrrolopyrimidine derivatives | Anti-inflammatory | Inhibition of inflammatory mediators | researchgate.net |

| Thiazolo[4,5-b]pyridine derivatives | Antioxidant | Radical scavenging activity | pensoft.net |

| Pyrido[2,3-d]pyrimidine derivatives | Antioxidant | Inhibition of lipid peroxidation and LOX | nih.gov |

Metabolism, Pharmacokinetics, and Drug Disposition Studies of Fluoropyrimidine Compounds

Hepatic Metabolism Pathways of Fluoropyrimidine-Containing Pharmaceutical Agents (e.g., Voriconazole)

The liver is the primary site for the metabolism of many xenobiotics, including fluoropyrimidine-containing drugs like the antifungal agent voriconazole (B182144). The biotransformation processes in the liver are crucial in determining the efficacy and potential toxicity of these therapeutic agents.

Role of Cytochrome P450 Enzymes (e.g., CYP2C19, CYP3A4, CYP2C9) and Flavin-Containing Monooxygenases (FMO)

The metabolism of voriconazole is extensively carried out by a concert of hepatic enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.gov CYP2C19 is the principal enzyme involved in voriconazole metabolism, with CYP3A4 and CYP2C9 playing significant, albeit lesser, roles. nih.govmdpi.com These enzymes are responsible for the majority of the oxidative metabolism of voriconazole. nih.gov

Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in voriconazole plasma concentrations. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can impact the drug's efficacy and safety profile.

Flavin-containing monooxygenases (FMOs) have also been implicated in the metabolism of certain fluoropyrimidine compounds, contributing to N-oxidation reactions.

Below is a table summarizing the key enzymes involved in the metabolism of voriconazole.

| Enzyme Family | Specific Enzyme | Primary Role in Voriconazole Metabolism |

| Cytochrome P450 | CYP2C19 | Major pathway for N-oxidation and hydroxylation |

| Cytochrome P450 | CYP3A4 | N-oxidation and hydroxylation |

| Cytochrome P450 | CYP2C9 | Minor pathway for metabolism |

| Flavin-Containing Monooxygenases | FMO | Contribution to N-oxidation |

Characterization of Oxidative Defluorination and Reactive Metabolite Formation Processes

A key metabolic process for fluorinated compounds is oxidative defluorination. This process involves the enzymatic removal of a fluorine atom from the pyrimidine (B1678525) ring, which can lead to the formation of reactive metabolites. ontosight.ai This bioactivation can result in the generation of intermediates such as quinones or quinone-imines, which are capable of forming adducts with cellular macromolecules like glutathione (B108866) (GSH). ontosight.ai

The formation of these reactive species is a critical area of study in drug metabolism, as it can be associated with time-dependent inhibition of metabolizing enzymes, such as CYP3A4, and may contribute to drug-drug interactions and potential toxicity. researchgate.net

Identification and Significance of 4-Ethyl-5-fluoropyrimidine as a Metabolic Fragment

Recent research has identified this compound as a metabolic fragment resulting from the biotransformation of voriconazole. mdpi.com In studies analyzing the metabolites of voriconazole using high-resolution mass spectrometry, this compound was observed as a detachment product from the parent drug molecule. mdpi.com

Prodrug Activation and Catabolism Pathways of Fluoropyrimidine Therapeutics

Many fluoropyrimidine anticancer agents are administered as prodrugs, which are inactive compounds that are converted to their active form within the body. This strategy can enhance oral bioavailability and target the cytotoxic effects more specifically to tumor tissues.

Capecitabine is a well-known oral fluoropyrimidine prodrug that undergoes a three-step enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU). This process involves carboxylesterase, cytidine (B196190) deaminase, and finally, thymidine (B127349) phosphorylase, which is often found in higher concentrations in tumor cells. portico.org

Tegafur (B1684496) is another prodrug of 5-FU. It is converted to 5-FU through the action of CYP2A6, which hydroxylates tegafur to an unstable intermediate that then spontaneously breaks down to release 5-FU. portico.org

Once formed, 5-FU undergoes extensive catabolism, primarily in the liver. The rate-limiting enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD). DPD converts 5-FU to dihydrofluorouracil (DHFU), which is subsequently metabolized to less toxic compounds. portico.org Genetic deficiencies in DPD can lead to severe toxicity from 5-FU-based therapies.

The activation and catabolic pathways of key fluoropyrimidine therapeutics are summarized in the table below.

| Prodrug/Drug | Activating Enzymes | Key Active Metabolite | Catabolizing Enzyme |

| Capecitabine | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase | 5-Fluorouracil (5-FU) | Dihydropyrimidine Dehydrogenase (DPD) |

| Tegafur | CYP2A6 | 5-Fluorouracil (5-FU) | Dihydropyrimidine Dehydrogenase (DPD) |

| 5-Fluorouracil | - | Fluorodeoxyuridine monophosphate (FdUMP), etc. | Dihydropyrimidine Dehydrogenase (DPD) |

Research into Drug Resistance Mechanisms Associated with Fluoropyrimidine Metabolism

The development of drug resistance is a major challenge in fluoropyrimidine chemotherapy. Resistance can arise through various mechanisms related to the metabolism of these drugs.

One of the primary mechanisms of resistance to 5-FU is the alteration in the expression or activity of enzymes involved in its anabolic and catabolic pathways. Increased levels of DPD, the key catabolic enzyme, can lead to rapid degradation of 5-FU, reducing its availability to exert its cytotoxic effects. Conversely, decreased activity of the enzymes required for the activation of 5-FU to its cytotoxic metabolites can also confer resistance.

Furthermore, alterations in the target of 5-FU, thymidylate synthase (TS), can also lead to resistance. Overexpression of TS or mutations that reduce the binding affinity of the active metabolite of 5-FU (FdUMP) can diminish the drug's efficacy.

Application of Advanced Spectroscopic Techniques for Metabolic Profiling (e.g., Fluorine-19 Nuclear Magnetic Resonance Spectroscopy)

The presence of a fluorine atom in fluoropyrimidine compounds provides a unique handle for their detection and quantification in biological samples. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful, non-invasive technique for studying the metabolism of these drugs.

¹⁹F NMR allows for the direct observation and quantification of the parent drug and its various fluorinated metabolites in biological fluids and tissues without interference from endogenous compounds. This technique has been successfully applied to monitor the metabolic fate of 5-FU in patients, providing valuable insights into individual variations in drug metabolism and the potential for predicting therapeutic response and toxicity.

The ability of ¹⁹F NMR to provide real-time metabolic information makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, contributing to a more personalized approach to fluoropyrimidine therapy.

Computational Chemistry and Theoretical Modeling of 4 Ethyl 5 Fluoropyrimidine Systems

Molecular Docking Studies for Predictive Analysis of Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of potential drug candidates with their biological targets. For 4-ethyl-5-fluoropyrimidine, molecular docking studies can be employed to screen for potential protein targets and to understand the structural basis of its biological activity.

While specific docking studies for this compound are not extensively documented in public literature, the principles can be inferred from studies on similar fluoropyrimidine derivatives. For instance, derivatives of 5-fluorouracil (B62378) have been docked into the active sites of enzymes like thymidylate synthase and dihydropyrimidine (B8664642) dehydrogenase, which are key targets in cancer chemotherapy. nih.govresearchgate.net Similarly, prolyl-fluoropyrrolidine derivatives have been docked into the dipeptidyl peptidase IV receptor to understand their binding modes. nih.gov

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant protein target, such as a kinase or a viral enzyme, given the known antiviral and anticancer properties of fluorinated pyrimidines. ontosight.ai The docking scores and the predicted binding poses would provide insights into the strength of the interaction and the key residues involved in binding.

Table 1: Illustrative Example of Molecular Docking Data for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interacting Residues | Lys72, Leu75, Val83, Asp145 |

| Types of Interactions | Hydrogen bond with Asp145, Hydrophobic interactions with Leu75 and Val83 |

Note: The data in this table is illustrative and intended to represent the type of information generated from a molecular docking study.

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structures and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of molecules like this compound.

DFT studies on substituted pyrimidines have shown that the introduction of different functional groups significantly affects the electronic properties of the pyrimidine (B1678525) ring. researchgate.netorientjchem.org For this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the ethyl group would create a unique electronic distribution within the molecule.

DFT calculations could be used to determine key electronic descriptors for this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. bohrium.com Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Indicates overall polarity of the molecule |

Note: The data in this table is for illustrative purposes and represents the type of information that would be generated from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoropyrimidine Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

For fluoropyrimidines, QSAR models can be developed to predict their anticancer or antiviral activity based on a set of calculated molecular descriptors. mdpi.comnih.gov These descriptors can be physicochemical, electronic, or topological in nature. A typical QSAR study involves building a model using a training set of compounds with known activities and then validating the model using a separate test set. nih.gov

Table 3: Example of a Generic QSAR Equation for Anticancer Activity of Pyrimidine Derivatives

pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Topological Polar Surface Area) + C

Note: This is a simplified, illustrative QSAR equation. Real QSAR models are typically more complex and involve a larger number of descriptors.

In Silico Predictions of Potential Toxicity and Mutagenic Properties of Fluoropyrimidine Metabolites

In silico toxicology methods are computational tools used to predict the potential toxicity of chemical compounds. These methods are becoming increasingly important for early-stage safety assessment in drug development and chemical risk assessment. For this compound, in silico tools can be used to predict its potential toxicity and the mutagenic properties of its metabolites.

The toxicity of fluoropyrimidines is often linked to their metabolism. uniud.itmedrxiv.org For example, the well-known anticancer drug 5-fluorouracil is metabolized to compounds that can be incorporated into DNA and RNA, leading to cytotoxicity. nih.goviiarjournals.org It is plausible that this compound could undergo similar metabolic transformations. In silico models can predict the likely metabolites of a compound and then assess the potential toxicity of these metabolites.

Various in silico tools, such as those based on QSAR models or expert systems, can be used to predict different types of toxicity, including carcinogenicity, mutagenicity, and reproductive toxicity. nih.govuwo.ca Publicly available databases like PubChem provide aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements based on computational predictions. For this compound, these predictions suggest potential for acute toxicity, carcinogenicity, and reproductive toxicity. nih.gov

Table 4: In Silico Toxicity Predictions for this compound (Based on PubChem GHS data)

| Hazard Statement | GHS Classification | Source |

| H301: Toxic if swallowed | Acute toxicity, oral (Danger) | nih.gov |

| H351: Suspected of causing cancer | Carcinogenicity (Warning) | nih.gov |

| H360: May damage fertility or the unborn child | Reproductive toxicity (Danger) | nih.gov |

| H373: May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure (Warning) | nih.gov |

Conformational Analysis and Exploration of Energy Landscapes for Fluoropyrimidine Scaffolds

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The exploration of the conformational energy landscape provides insights into the flexibility of a molecule and the relative stability of its different conformations. frontiersin.orgnih.gov

For the fluoropyrimidine scaffold, conformational analysis is important for understanding how the molecule can adapt its shape to fit into the binding site of a biological target. The ethyl group at position 4 of this compound introduces a degree of conformational flexibility. Computational methods can be used to identify the low-energy conformations of the molecule and to calculate the energy barriers between them.

Advanced Research Methodologies and Experimental Techniques

Design and Execution of In Vitro and In Vivo Biological Evaluation Studies

The biological evaluation of 4-Ethyl-5-fluoropyrimidine and its analogs is a critical step in determining their therapeutic potential. This process typically involves a combination of in vitro (cell-based) and in vivo (animal model) studies to assess efficacy and mechanism of action.

In vitro studies provide initial insights into the biological activity of pyrimidine (B1678525) derivatives. nih.govnih.goviomcworld.comorientjchem.org These studies often utilize various cancer cell lines to evaluate the cytotoxic or anti-proliferative effects of the compounds. nih.govresearchgate.net For instance, a series of disubstituted pyrimidines were evaluated for their agonistic activity against the 5-HT2C receptor using a fluorescence-based functional assay in cultured cells. mdpi.com Similarly, the anti-tumor activity of novel indolyl-pyrimidine hybrids was assessed in vitro against MCF-7, HepG2, and HCT-116 cancer cell lines. wjarr.com The results of these assays, often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, help to identify the most potent compounds for further investigation. mdpi.comresearchgate.net

In vivo studies are subsequently conducted to validate the findings from in vitro assays and to evaluate the compound's activity in a whole organism. nih.govnih.gov These studies often employ animal models, such as mice with xenograft tumors, to assess the anti-tumor efficacy of the pyrimidine derivatives. nih.gov For example, preliminary in vivo studies on 5'-substituted 5-fluoropyrimidine (B1206419) nucleosides demonstrated their ability to increase the lifespan of mice with L1210 leukemia. nih.gov The design of these studies is crucial for obtaining meaningful data and often involves careful selection of the animal model, and determination of the administration route.

The table below summarizes key findings from representative biological evaluation studies of pyrimidine derivatives.

| Compound/Derivative | Study Type | Model | Key Finding |

| Disubstituted Pyrimidines | In Vitro | 5-HT2C Receptor Assay | Identified potent 5-HT2C agonists. mdpi.com |

| Indolyl-pyrimidine Hybrids | In Vitro | Cancer Cell Lines (MCF-7, HepG2, HCT-116) | Demonstrated potent anti-proliferative activity. wjarr.com |

| 5'-substituted 5-fluoropyrimidine Nucleosides | In Vivo | L1210 Leukemia in Mice | Increased lifespan of leukemic mice. nih.gov |

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | In Vitro & In Vivo | Osteoblast Cultures & Fracture Defect Model | Promoted osteogenesis and bone formation. nih.gov |

Utilization of High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for identifying and quantifying the metabolites of this compound and other drug candidates. nih.govnih.govdovepress.comdiva-portal.org This technology offers high accuracy and sensitivity, enabling the detection and structural elucidation of metabolites even at trace levels in complex biological matrices like plasma and urine. nih.govdiva-portal.org

The process of metabolite profiling involves several steps. Initially, the drug is incubated with liver microsomes or administered to animals, and biological samples are collected. nih.gov These samples are then analyzed by LC-HRMS. The resulting data is processed to detect potential metabolites by looking for specific mass shifts corresponding to common metabolic transformations such as oxidation, hydroxylation, and glucuronidation. nih.govdovepress.com For instance, a study on the anticancer drug capecitabine, a fluoropyrimidine prodrug, used nuclear magnetic resonance (NMR) and LC-tandem mass spectrometry to identify a new metabolite in rat bile and liver. researchgate.net

HRMS instruments, like the Orbitrap and Q-TOF, provide accurate mass measurements, which are crucial for determining the elemental composition of metabolites. nih.govdiva-portal.org Furthermore, tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns of the metabolites, which helps in elucidating their structures. nih.gov A developed LC-HRMS metabolomics method utilized an all-ion fragmentation (AIF) acquisition approach to enhance specificity in metabolite annotation by considering accurate mass, retention time, MS/MS spectrum, and product/precursor ion intensity ratios. nih.gov

The data below illustrates the types of information obtained from HRMS-based metabolite profiling.

| Parent Compound | Matrix | Analytical Technique | Identified Metabolites/Pathways |

| Capecitabine | Rat Bile and Liver | NMR and LC-MS/MS | Glucuroconjugate of 5'-deoxy-5-fluorocytidine (B193531) researchgate.net |

| 5-Fluorouracil (B62378) | Cancer Cells | UHPLC-HRMS | dUMP levels were elevated in resistant cells nih.gov |

| LGD-3303 (SARM) | Equine Plasma and Urine | LC-HRMS | Monohydroxylated and glucuronic acid conjugated metabolites diva-portal.org |

Application of Deuterated Analogues (e.g., this compound-d3) in Mechanistic and Metabolic Research

The use of deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, is a powerful technique in drug discovery and development. nih.govresearchgate.netnih.gov This isotopic substitution can alter the metabolic fate of a compound due to the kinetic isotope effect, where the carbon-deuterium bond is stronger and thus more resistant to enzymatic cleavage than the carbon-hydrogen bond. nih.govresearchgate.net

In the context of this compound, a deuterated analog such as this compound-d3 could be synthesized to investigate its metabolic pathways. By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can pinpoint the sites of metabolic attack. researchgate.netnih.gov If deuteration at a specific position slows down metabolism, it suggests that this position is a "metabolic soft spot". nih.gov This information is valuable for designing new analogs with improved pharmacokinetic properties, such as a longer half-life. nih.govnih.gov

Deuterated compounds are also used as internal standards in quantitative bioanalytical assays due to their similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification by mass spectrometry. au.dk For example, a patent disclosed the use of pyrimidines with deuterated substituents to target cyclin-dependent kinases. nih.govmdpi.com

The following table highlights the potential applications of deuterated pyrimidine analogs in research.

| Deuterated Analog | Research Application | Expected Outcome |

| This compound-d3 | Metabolic Stability Study | Identify metabolic soft spots and potential for improved pharmacokinetic profile. researchgate.netnih.gov |

| Deuterated Pyrimidine Derivatives | Kinase Inhibition | Target cyclin-dependent kinases for therapeutic intervention. nih.govmdpi.com |

| Deuterated Caffeine | Metabolic Pathway Analysis | Demonstrate metabolic switching to non-deuterated sites. nih.gov |

Development of Microencapsulation and Controlled Release Systems for Pyrimidine-Based Drug Delivery

To enhance the therapeutic efficacy and patient compliance of pyrimidine-based drugs, advanced drug delivery systems are being developed. mdpi.comjst.go.jpnih.gov Microencapsulation is a promising technique that involves enclosing the active pharmaceutical ingredient within a polymeric shell to create microparticles. researchgate.netusm.mynih.govnih.gov These systems offer several advantages, including protection of the drug from degradation, controlled and sustained release, and the potential for targeted delivery. nih.govnih.gov

Various polymers can be used for microencapsulation, and the choice of polymer influences the release characteristics of the drug. usm.my For instance, a study demonstrated the encapsulation of a pyrimidine glucagon-like peptide-1 (GLP-1) agonist into an alginate-coated ZIF-8 metal-organic framework. mdpi.comnih.gov This system showed pH-dependent drug release, with faster release at a basic pH, suggesting its potential to protect the drug from the acidic environment of the stomach. mdpi.comnih.gov Another approach involves using liposomes as drug carriers, where the release can be triggered by specific chemical reactions. jst.go.jp

Controlled release systems aim to maintain the drug concentration within the therapeutic window for an extended period, reducing the need for frequent administration. researchgate.netusm.mynih.govnih.gov This is particularly beneficial for anticancer drugs like fluoropyrimidines, where sustained exposure can improve efficacy. A study on 5-fluorouracil involved its encapsulation in poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) microspheres, which were then impregnated into a hyaluronic acid hydrogel for sustained ocular delivery. tandfonline.com

The table below provides examples of microencapsulation and controlled release systems for pyrimidine-based drugs.

| Drug/Compound | Delivery System | Key Feature |

| Pyrimidine GLP-1 Agonist | Alginate-coated ZIF-8 MOF | pH-sensitive release mdpi.comnih.gov |

| Tetrazine Derivatives with Pyrimidine Rings | Liposomes | Drug release triggered by click chemistry jst.go.jp |

| 5-Fluorouracil | PLGA Microspheres in Hyaluronic Acid Hydrogel | Sustained release for ocular delivery tandfonline.com |

Future Perspectives and Research Challenges in 4 Ethyl 5 Fluoropyrimidine Science

Optimization of Synthetic Methodologies for Scalability and Adherence to Green Chemistry Principles

The synthesis of 4-Ethyl-5-fluoropyrimidine and its derivatives is a critical area of research, with a strong emphasis on developing scalable and environmentally benign processes. Traditional synthetic routes often involve harsh reagents and generate significant waste, prompting the exploration of greener alternatives. researchgate.netmdpi.com

Current Synthetic Approaches and Challenges:

The preparation of this compound has been documented, often starting from 5-fluorouracil (B62378). chemistry-chemists.comwdh.ac.id One described method involves the chlorination of 5-fluorouracil using phosphorous oxychloride, followed by subsequent reactions to introduce the ethyl group. chemistry-chemists.comwdh.ac.id Another approach details the synthesis of 4-amino-5-fluoropyrimidines from a β-fluoroenolate salt, offering a milder alternative to traditional methods. nih.gov However, scaling up these processes while maintaining high yields and purity presents a significant challenge. evitachem.com

Green Chemistry in Pyrimidine (B1678525) Synthesis:

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives. researchgate.net These approaches focus on:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and toxic reagents with more environmentally friendly alternatives. researchgate.netmdpi.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comrsc.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric quantities to minimize waste. researchgate.net

Renewable Feedstocks: Investigating the use of starting materials derived from renewable sources. researchgate.net

The development of one-pot and multicomponent reactions is a promising strategy for the efficient and sustainable synthesis of pyrimidine-based compounds. researchgate.net Fluorous technologies, which utilize fluorinated compounds to facilitate purification, also offer potential green chemistry benefits for small-scale organic synthesis. rsc.org

Design of Novel Fluoropyrimidine Analogues with Enhanced Selectivity and Bioavailability Profiles

A primary goal in medicinal chemistry is the rational design of drug candidates with improved therapeutic indices. For fluoropyrimidine analogues derived from this compound, this involves enhancing their selectivity for target enzymes or receptors and improving their bioavailability.

Strategies for Enhanced Selectivity:

Structure-Activity Relationship (SAR) Studies: A thorough understanding of how structural modifications impact biological activity is crucial. SAR studies on 2,4-dianilino-5-fluoropyrimidine derivatives, for instance, have provided valuable insights for designing more potent and selective inhibitors. researchgate.net

Targeted Drug Delivery: Designing prodrugs that are selectively activated at the tumor site can significantly improve selectivity and reduce off-target effects. nih.govmdpi.com For example, prodrugs activated by the high levels of reactive oxygen species (ROS) in cancer cells have shown promise. nih.gov

Improving Bioavailability:

Poor oral bioavailability is a common challenge with fluoropyrimidine drugs, often due to degradation by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) in the gut and liver. cancernetwork.comaacrjournals.orgtandfonline.com Strategies to overcome this include:

Prodrugs: Chemical modification of the parent drug to create a prodrug that is less susceptible to first-pass metabolism. cancernetwork.comspandidos-publications.com Capecitabine is a well-known example of a fluoropyrimidine prodrug with improved oral bioavailability. spandidos-publications.comnih.gov

DPD Inhibitors: Co-administration of a DPD inhibitor can prevent the breakdown of the active drug, leading to higher and more predictable plasma concentrations. cancernetwork.comcancernetwork.com The oral fluoropyrimidine S-1, for instance, combines a 5-FU prodrug with a DPD inhibitor. aacrjournals.orgtandfonline.com

Table 1: Strategies to Enhance Selectivity and Bioavailability of Fluoropyrimidine Analogues

| Strategy | Approach | Example | Reference(s) |

| Enhanced Selectivity | Structure-Activity Relationship (SAR) Studies | Design of potent 2,4-dianilino-5-fluoropyrimidine derivatives | researchgate.net |

| Targeted Drug Delivery (Prodrugs) | ROS-activated 5-FU prodrugs | nih.gov | |

| Improved Bioavailability | Prodrugs | Capecitabine | spandidos-publications.comnih.gov |

| DPD Inhibitors | S-1 (Tegafur/Gimeracil/Oteracil) | aacrjournals.orgtandfonline.com |

Addressing Challenges Related to Drug Resistance and Off-Target Effects in Fluoropyrimidine-Based Therapeutic Strategies

The clinical efficacy of fluoropyrimidine-based therapies can be limited by the development of drug resistance and the occurrence of off-target effects. oncohemakey.commdpi.comnih.gov

Mechanisms of Drug Resistance:

Resistance to fluoropyrimidines is a complex issue with multiple contributing factors: oncohemakey.commdpi.com

Altered Drug Metabolism: Changes in the expression or activity of enzymes involved in the activation or catabolism of fluoropyrimidines, such as thymidylate synthase (TS), thymidine (B127349) phosphorylase (TP), and dihydropyrimidine dehydrogenase (DPD), can lead to resistance. mdpi.comresearchgate.net

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of cancer cells, reducing its intracellular concentration. mdpi.comnih.gov

Alterations in Drug Targets: Mutations or changes in the expression of the drug's target can reduce its effectiveness. pharmgkb.org

Activation of DNA Repair Mechanisms: Enhanced DNA repair can counteract the DNA-damaging effects of some fluoropyrimidine metabolites. oncohemakey.com

Strategies to Overcome Resistance:

Combination Therapies: Combining fluoropyrimidines with other anticancer agents that have different mechanisms of action can help to overcome resistance. mdpi.comnih.gov

Targeting Resistance Mechanisms: Developing drugs that specifically inhibit resistance-conferring proteins, such as ABC transporters or key enzymes in metabolic pathways. mdpi.com

Epigenetic Approaches: The use of agents like histone deacetylase inhibitors (HDACis) has shown preclinical potential to resensitize resistant tumors to fluoropyrimidines. mdpi.com

Off-Target Effects:

Fluoropyrimidines can affect rapidly dividing healthy cells, leading to side effects such as mucositis, diarrhea, and neutropenia. oncohemakey.comresearchgate.net Cardiotoxicity is another significant concern. mdpi.com Understanding the mechanisms behind these off-target effects is crucial for developing safer therapeutic strategies. For example, the toxic effects of some fluoropyrimidines on skin cells have been linked to their ribonucleoside metabolites. nih.gov

Exploration of Emerging Therapeutic Areas for this compound and its Derivatives

While fluoropyrimidines are well-established in cancer chemotherapy, the unique properties of the this compound scaffold suggest potential applications in other therapeutic areas. The introduction of fluorine can enhance metabolic stability and binding affinity, making its derivatives attractive candidates for a range of biological targets. nih.gov